Florbetapir, also known as 18F-AV-45, is a radiopharmaceutical agent specifically designed for Positron Emission Tomography (PET) imaging. [] It belongs to the class of amyloid-β (Aβ) imaging agents and plays a crucial role in scientific research focused on Alzheimer's disease (AD) and other neurological conditions associated with Aβ pathology. []
Florbetapir is not naturally occurring; it is synthesized for use in research and medical imaging. [] Its primary function in scientific research is to enable the visualization and quantification of Aβ plaques in the brains of living subjects, providing insights into the presence and distribution of AD-related pathology. [, ]
A. Development of Improved Amyloid Imaging Agents: Efforts are underway to develop amyloid imaging agents with enhanced properties, such as higher binding affinity, faster kinetics, and lower radiation exposure. [] Such advancements could further improve the sensitivity and specificity of amyloid PET imaging.
B. Combining Florbetapir with Other Biomarkers: Combining Florbetapir PET imaging with other biomarkers, such as tau imaging, cerebrospinal fluid analysis, and genetic testing, could provide a more comprehensive understanding of AD pathology and enable earlier and more accurate diagnosis. []
C. Exploring New Applications of Florbetapir PET Imaging: Further research is needed to explore the potential of Florbetapir PET imaging in other neurological and systemic diseases where Aβ deposition may be implicated. [, ]
D. Evaluating the Impact of Florbetapir PET Imaging on Patient Management: Research is necessary to assess the clinical utility and cost-effectiveness of Florbetapir PET imaging in real-world settings and determine its impact on patient management decisions and outcomes. []
Florbetapir is synthesized for clinical use in neuroimaging and belongs to the class of amyloid-binding agents. It is classified as a radiotracer, specifically labeled with the radioactive isotope fluorine-18, which allows for its detection in PET scans. The compound was developed by Avid Radiopharmaceuticals and received approval from the U.S. Food and Drug Administration in 2012 for clinical use in assessing amyloid burden in the brain.
The synthesis of Florbetapir involves several key steps, primarily focusing on the nucleophilic substitution reaction of a tosylate precursor with fluorine-18. The process can be summarized as follows:
The synthesis has been optimized to ensure that the radiochemical yields are around 40-45%, allowing for effective imaging within a clinically relevant timeframe .
Florbetapir has a complex molecular structure characterized by its stilbene backbone coupled with various functional groups that enhance its binding affinity to beta-amyloid plaques. The molecular formula of Florbetapir is C27H34N5O4, with a molecular weight of approximately 492.6 g/mol.
The structural representation includes:
The structural data indicates that Florbetapir's design allows it to effectively cross the blood-brain barrier, which is crucial for its application in neuroimaging .
Florbetapir undergoes specific chemical reactions during its synthesis and application:
These reactions are carefully controlled to maximize yield and purity while minimizing by-products that could interfere with imaging results.
Florbetapir functions through its selective binding to beta-amyloid plaques in the brain. Upon administration, it circulates through the bloodstream and crosses into the central nervous system. The mechanism involves:
This mechanism allows clinicians to visualize amyloid burden effectively, aiding in the diagnosis and management of Alzheimer's disease .
Florbetapir possesses several notable physical and chemical properties:
These properties are critical for ensuring effective imaging protocols in clinical settings .
Florbetapir is primarily utilized in clinical settings for:
Florbetapir F-18 (trade name Amyvid®) emerged from efforts to address the limitations of carbon-11-labeled Pittsburgh Compound B (PiB), the first validated amyloid PET tracer. PiB's 20-minute half-life restricted its use to centers with on-site cyclotrons. In 2005, Avid Radiopharmaceuticals pioneered the development of an F-18-labeled tracer (half-life: 109.75 minutes), enabling wider clinical distribution. Florbetapir (originally designated 18F-AV-45) was synthesized by attaching fluorine-18 to a stilbene backbone with high affinity for β-amyloid aggregates [3] [6]. A landmark validation study (2010) demonstrated 97% agreement between florbetapir PET scans and post-mortem histopathology in 35 hospice patients, establishing its reliability for in vivo amyloid detection [3] [6]. This led to FDA approval in 2012 and EMA approval in 2013, marking florbetapir as the first FDA-approved amyloid PET tracer [3] [10]. Eli Lilly acquired Avid in 2010, facilitating global commercialization [3].
Florbetapir (chemical formula: C₂₀H₂₅¹⁸FN₂O₃; molecular weight: 359.43 g/mol) is a pyridinyl-stilbene derivative. Its radiochemistry involves nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, followed by acid deprotection. Synthesized in automated modules (e.g., GE TRACERlab), the process yields 20%–40% (decay-corrected) radiochemical purity >95% and specific activity >100 Ci/mmol within 50–70 minutes [5] [6]. Key properties include:
Table 1: Key Biochemical and Radiochemical Properties of Florbetapir F-18
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₂₅¹⁸FN₂O₃ | Ensures blood-brain barrier penetration |
Dissociation Constant (Kd) | 3.7 ± 0.3 nM | High affinity for β-amyloid aggregates |
Synthesis Yield | 20%–40% (decay-corrected) | Enables cost-effective production |
Optimal Imaging Window | 50–90 min post-injection | Facilitates clinical workflow |
Effective Radiation Dose | 7 mSv per 370 MBq dose | Comparable to other ¹⁸F-PET tracers |
Florbetapir PET transformed AD research by enabling non-invasive quantification of amyloid plaque density—a core neuropathological feature of AD. Multicenter studies validated its correlation with post-mortem amyloid burden (ρ=0.71–0.78, p<0.0001) using immunohistochemistry and silver staining [6] [9]. In biomarker classification frameworks (e.g., NIA-AA), florbetapir PET serves as an "A" (amyloid) biomarker, distinguishing AD from non-AD dementias [1] [4]. Notably, 15%–20% of clinically diagnosed AD patients show florbetapir-negative scans, indicating misdiagnosis, while 14%–37% of cognitively normal (CN) elderly exhibit amyloid positivity, suggesting preclinical AD [4] [7] [9]. This redefined AD as a biological construct rather than a purely syndromic diagnosis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7